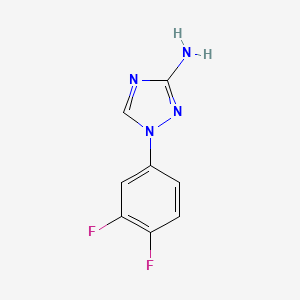![molecular formula C13H16BrN3O2 B13489844 Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a benzodiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate typically involves the reaction of 6-bromo-1-methyl-1H-1,3-benzodiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
Substitution Reactions: Products include various substituted benzodiazoles.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzodiazole ring.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- tert-Butyl bromoacetate
Uniqueness
Tert-butyl N-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is unique due to the presence of the benzodiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other tert-butyl carbamate derivatives, which may not have the same range of applications or reactivity.
Propiedades
Fórmula molecular |
C13H16BrN3O2 |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromo-1-methylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)16-11-15-9-6-5-8(14)7-10(9)17(11)4/h5-7H,1-4H3,(H,15,16,18) |
Clave InChI |
XBIJJBUCXZISRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC2=C(N1C)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


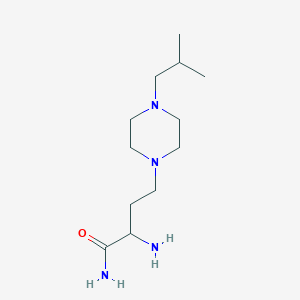
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)
![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)
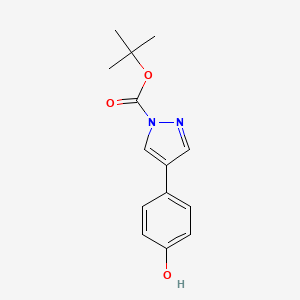
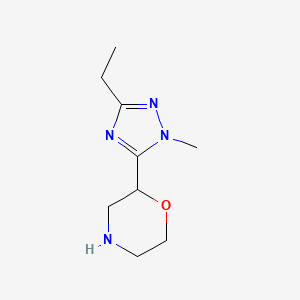
![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)
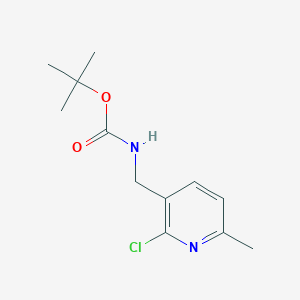

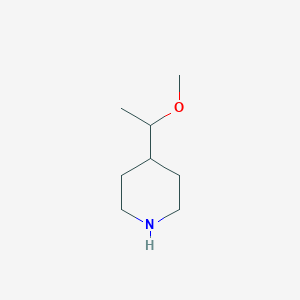
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)
